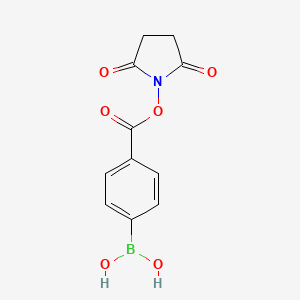

(4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid

Vue d'ensemble

Description

(4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C11H10BNO6 and a molecular weight of 263.01 g/mol . This compound is known for its unique structure, which includes a boronic acid group attached to a phenyl ring that is further substituted with a (2,5-dioxopyrrolidin-1-yl)oxycarbonyl group. It is used in various scientific research applications due to its reactivity and functional properties.

Méthodes De Préparation

The synthesis of (4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid typically involves the reaction of 4-carboxyphenylboronic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC) in a solvent like dimethylformamide (DMF). The reaction mixture is stirred overnight at room temperature to yield the desired product .

Analyse Des Réactions Chimiques

(4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The (2,5-dioxopyrrolidin-1-yl)oxycarbonyl group can undergo nucleophilic substitution reactions, where the succinimide group is replaced by other nucleophiles.

Applications De Recherche Scientifique

(4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid is utilized in various scientific research fields:

Mécanisme D'action

The mechanism of action of (4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid involves its ability to form covalent bonds with nucleophiles. The boronic acid group can interact with diols and other nucleophiles, forming stable boronate esters. This property is particularly useful in cross-coupling reactions and in the formation of bioconjugates .

Comparaison Avec Des Composés Similaires

Similar compounds to (4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid include:

Phenylboronic acid: A simpler boronic acid derivative without the (2,5-dioxopyrrolidin-1-yl)oxycarbonyl group.

(3,5-bis(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)phosphonic acid: A trifunctional crosslinker used in mass spectrometry studies.

4-Carboxyphenylboronic acid: The precursor used in the synthesis of this compound.

The uniqueness of this compound lies in its combination of a boronic acid group with a (2,5-dioxopyrrolidin-1-yl)oxycarbonyl group, which imparts specific reactivity and functional properties useful in various applications.

Activité Biologique

(4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid, with a CAS number of 159276-65-0, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in cancer research. This compound features a unique structure that combines a boronic acid group with a dioxopyrrolidinyl moiety, which may enhance its interaction with biological targets.

- Molecular Formula: C₁₁H₁₀BNO₆

- Molecular Weight: 263.01 g/mol

- InChIKey: DSFNIEJAKSXKBE-UHFFFAOYSA-N

Boronic acids are known to interact with various biological targets, primarily through the formation of reversible covalent bonds with serine or threonine residues in proteins. This interaction can lead to significant changes in protein function, influencing various biochemical pathways. The specific mode of action for this compound involves:

- Protein Interaction: The compound can form covalent bonds with active sites on enzymes.

- Biochemical Pathways: It participates in esterification and condensation reactions, which can modify cellular processes.

- Environmental Factors: Its efficacy may be influenced by pH, temperature, and the presence of other molecules.

Biological Activity

Recent studies have demonstrated the compound's potential antiproliferative effects against various cancer cell lines. The following table summarizes key findings from relevant research:

| Cell Line | IC₅₀ (µM) | Mechanism of Action | Notes |

|---|---|---|---|

| A2780 (Ovarian Cancer) | 44.6 | Cell cycle arrest at G2/M phase | Induces apoptosis via caspase activation |

| MCF7 (Breast Cancer) | 175.2 | Cell cycle arrest | Less sensitive compared to A2780 |

| MV-4-11 (Leukemia) | 18.0 | Apoptosis induction | Strong antiproliferative activity |

| 5637 (Bladder Cancer) | 27.5 | Mitotic catastrophe | Increased aneuploidy observed |

Case Studies

-

Antiproliferative Studies:

A study evaluated the antiproliferative activity of various phenylboronic acid derivatives, including this compound, using the sulforhodamine B (SRB) assay and MTT assay across multiple cancer cell lines. Results indicated that this compound exhibited significant activity in inhibiting cell proliferation, particularly in ovarian and leukemia cancer models . -

Mechanistic Insights:

Further investigations into the mechanism revealed that treatment with this compound led to cell cycle arrest and apoptosis in sensitive cell lines. Flow cytometry analyses showed increased caspase-3 activity and morphological changes consistent with apoptosis . -

Structure-Activity Relationship:

The structure-activity relationship (SAR) analysis highlighted that modifications to the boronic acid structure could significantly affect biological activity. For instance, the introduction of different substituents at specific positions on the phenyl ring altered the compound's potency against various cancer types .

Propriétés

IUPAC Name |

[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BNO6/c14-9-5-6-10(15)13(9)19-11(16)7-1-3-8(4-2-7)12(17)18/h1-4,17-18H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFNIEJAKSXKBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.